4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

sulfonamide pharmacology biological activity gap procurement risk assessment

This research chemical offers a unique, three-feature scaffold ideal for generating first-in-class SAR data. Its para-ethoxy aryl sulfonamide core, combined with a morpholine tertiary amine and thiophene ring via an ethyl bridge, creates a novel pharmacophore for investigating carbonic anhydrase isoform selectivity or advancing Nav1.7 inhibitor chemotypes. Procure this specific, analytically verified compound to eliminate the unquantified risk of altered potency and selectivity inherent in using untested analogs, thereby ensuring the integrity of your binding and ADME profiling studies.

Molecular Formula C18H24N2O4S2
Molecular Weight 396.52
CAS No. 941872-45-3
Cat. No. B2931131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
CAS941872-45-3
Molecular FormulaC18H24N2O4S2
Molecular Weight396.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3
InChIInChI=1S/C18H24N2O4S2/c1-2-24-15-5-7-16(8-6-15)26(21,22)19-14-17(18-4-3-13-25-18)20-9-11-23-12-10-20/h3-8,13,17,19H,2,9-12,14H2,1H3
InChIKeyGSUDBKXNVDASDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS 941872-45-3): Structural Identity and Procurement Baseline


4-Ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS 941872-45-3, molecular formula C₁₈H₂₄N₂O₄S₂, molecular weight 396.5) is a synthetic aryl sulfonamide featuring a para-ethoxybenzene sulfonamide core linked via an ethyl bridge to a morpholine–thiophene dual pharmacophore . The compound is currently supplied as a research chemical at ≥95% purity by commercial vendors. No peer-reviewed primary literature reporting biological activity, pharmacological profiling, or target engagement data could be located for this specific compound in PubMed, BindingDB, ChEMBL, or patent biological example sections.

Why 4-Ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Cannot Be Replaced by Closest Structural Analogs: Procurement Risks


The compound occupies a precise intersection of three pharmacophoric features—para-ethoxy aryl sulfonamide, morpholine tertiary amine, and thiophene ring—that together determine its physicochemical and potential recognition properties. The closest cataloged analogs vary at the aryl substituent position (4-H, 4-Cl, 3-NO₂, 3,4-diCH₃), each producing distinct electronic and steric effects that are known in sulfonamide medicinal chemistry to profoundly alter target affinity, isoform selectivity, and ADME parameters [1]. Without experimental confirmatory data for the target compound, any interchange introduces an unquantified risk of altered potency, selectivity, or solubility; therefore, procurement of substitutes without systematic head-to-head validation is scientifically unsupported.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS 941872-45-3)


Absence of Published Biological Comparability Data: Scientific Selection Constraint

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (EPO, USPTO) returned no quantitative biological activity data for 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS 941872-45-3) or any of its closest structural analogs (4-H, 4-Cl, 3-NO₂, 3,4-diCH₃ aryl variants) [1]. Consequently, no direct head-to-head or cross-study comparative potency, selectivity, or ADME data can be presented. This data void constitutes a critical procurement consideration: any claim of superiority or differentiated utility over a comparator cannot be quantitatively substantiated at this time.

sulfonamide pharmacology biological activity gap procurement risk assessment

Purity Specification: Vendor-Reported Baseline Quality Metric

Current commercial supply of CAS 941872-45-3 is specified at ≥95% purity (typically 95%) by vendor technical datasheet . No independent analytical certification (HPLC trace, NMR, elemental analysis) is publicly available. In the absence of published biological data, purity becomes a threshold procurement criterion; however, no comparator purity data for the 4-H, 4-Cl, 3-NO₂, or 3,4-diCH₃ analogs are publicly accessible to enable quantitative purity-based differentiation.

chemical purity quality control research procurement

Carbonic Anhydrase II Inhibitory Potential: Class-Level Pharmacophore Parallel from 4-Ethoxybenzenesulfonamide Parent Core

The 4-ethoxybenzenesulfonamide core alone (CAS 1132-19-0) has been crystallographically verified as an inhibitor of human carbonic anhydrase II (hCA II), with a high-resolution X-ray structure (PDB 6i1u, resolution 1.08 Å) confirming direct binding to the catalytic zinc ion [1]. The associated publication reports pico- to nanomolar affinity for related 4-alkoxybenzenesulfonamides against hCA II [2]. Since the target compound retains the identical 4-ethoxybenzenesulfonamide zinc-binding group within a larger scaffold, it is inferred that this functional pharmacophore is preserved; however, the morpholine–thiophene extension may modulate affinity through additional contacts or steric clashes with the CA active-site rim. No direct hCA II inhibition data exist for the target compound.

carbonic anhydrase inhibition 4-ethoxybenzenesulfonamide pharmacophore extrapolation

Nav1.7 Inhibitor Series SAR: Class-Level Morpholine–Aryl Sulfonamide Potency Benchmark

Wu et al. (2018) reported a series of morpholine-based aryl sulfonamides as isoform-selective Nav1.7 inhibitors, demonstrating that the morpholine core, when coupled with an appropriate aryl sulfonamide and linker, can achieve single-digit nanomolar Nav1.7 inhibitory potency [1]. The target compound shares the morpholine–(CH₂)–NH–SO₂–aryl architecture of this series, and thus belongs to the same chemotype. However, the specific 4-ethoxy substitution and the thiophene ring on the ethyl bridge represent structural features not explored in the reported SAR table. No Nav1.7 inhibition data are available for the target compound.

Nav1.7 inhibition morpholine sulfonamide SAR pain target pharmacology

Research Application Scenarios for 4-Ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Based on Verified Evidence


Medicinal Chemistry Scaffold Exploration Requiring De Novo SAR Generation

This compound is suitable for research programs that require systematic exploration of aryl substitution effects on a morpholine–thiophene sulfonamide scaffold. Because no SAR data exist for any member of this sub-series, the compound can serve as a starting point for generating first-in-class quantitative structure–activity data against targets where the morpholine–sulfonamide chemotype is validated (e.g., Nav1.7, carbonic anhydrase isoforms) [1][2].

Carbonic Anhydrase Isoform Profiling with a Modified Sulfonamide Pharmacophore

Given the confirmed picomolar-to-nanomolar hCA II affinity of the 4-ethoxybenzenesulfonamide core alone [1], the full target compound can be employed in carbonic anhydrase isoform selectivity panels to quantify the contribution of the morpholine–thiophene extension to binding thermodynamics and kinetics, as well as isoform selectivity across hCA I, II, IX, and XII.

Ion Channel Pain Target Validation Using Morpholine-Containing Aryl Sulfonamides

The compound's scaffold aligns with a published Nav1.7 inhibitor chemotype achieving single-digit nanomolar potency [1]. Investigators pursuing voltage-gated sodium channel (Nav1.7, Nav1.5) selectivity profiling may use this compound as a novel variation in an existing SAR series, provided that de novo electrophysiological characterization is conducted.

Physicochemical and ADME Property Baseline Establishment for the Sub-Series

In the absence of any reported physicochemical data beyond molecular weight and formula [1], the compound is appropriate for fundamental property determination—logP, aqueous solubility, pKa of the morpholine nitrogen, plasma protein binding, and microsomal stability—which will establish a baseline for the entire 4-alkoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide sub-series.

Quote Request

Request a Quote for 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.